1-Octadecanesulfonic acid, sodium salt
Description
Basic Chemical Information
| Parameter | Information |
|---|---|
| Chemical Name | This compound |
| Common Synonyms | Sodium octadecane-1-sulfonate, Sodium stearylsulfonate, Octadecylsulfonic acid sodium salt |
| CAS Registry Number | 13893-34-0 |
| Molecular Formula | C₁₈H₃₇NaO₃S |
| Molecular Weight | 356.54 g/mol |
| EINECS | 237-660-6 |
| IUPAC Standard InChIKey | KBAFDSIZQYCDPK-UHFFFAOYSA-M |
Chemical Structure and Composition
The molecular structure consists of an 18-carbon straight chain (octadecane) with a sulfonate group (SO₃⁻) attached at the 1-position, forming an amphiphilic molecule. The sulfonate group is neutralized with a sodium counterion (Na⁺). This arrangement provides the molecule with a distinct hydrophobic tail (carbon chain) and a hydrophilic head (sulfonate group), which is characteristic of surfactants.
The chemical structure can be represented by the following molecular formula:
CH₃(CH₂)₁₇SO₃Na
The InChI representation is: InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1
Structure
2D Structure
Properties
CAS No. |
13893-34-0 |
|---|---|
Molecular Formula |
C18H38NaO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
sodium;octadecane-1-sulfonate |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21); |
InChI Key |
NIMUYFTYMXTPAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |
Other CAS No. |
13893-34-0 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Sodium 1-Octadecanesulfonate, also known as 1-Octadecanesulfonic acid, sodium salt, is primarily used as an ion-pairing reagent. Its primary targets are the charged particles in a solution, where it helps to pair ions of opposite charges, thereby facilitating various chemical reactions and processes.
Mode of Action
As an ion-pairing reagent, Sodium 1-Octadecanesulfonate interacts with its targets by neutralizing their charges. This interaction allows the ions to come together and form a neutral pair, which can then participate in further reactions or processes. The resulting changes include the facilitation of chemical reactions, improvement of solubility of certain compounds, and enhancement of separation techniques in chromatography.
Biochemical Pathways
The exact biochemical pathways affected by Sodium 1-Octadecanesulfonate can vary depending on the specific context of its use. In general, it plays a crucial role in facilitating reactions in biochemical pathways where ion pairing is required. The downstream effects can include the formation of new compounds, the breakdown of existing compounds, or the separation of compounds in a mixture.
Pharmacokinetics
As a chemical reagent, its bioavailability would largely depend on the specific conditions of its use, such as the ph of the solution, the presence of other compounds, and the temperature.
Result of Action
The molecular and cellular effects of Sodium 1-Octadecanesulfonate’s action are primarily related to its role as an ion-pairing reagent. By facilitating the pairing of ions, it can enable chemical reactions, improve the solubility of certain compounds, and enhance separation techniques in chromatography.
Action Environment
The action, efficacy, and stability of Sodium 1-Octadecanesulfonate can be influenced by various environmental factors. These include the pH of the solution, the presence of other compounds, the temperature, and the specific conditions of its use. For example, changes in pH can affect the charge of the ions and thus the effectiveness of the ion pairing. Similarly, temperature can influence the rate of the reactions facilitated by the ion pairing.
Biological Activity
1-Octadecanesulfonic acid, sodium salt (CAS Number: 13893-34-0), is a long-chain sulfonic acid derivative that has garnered attention for its unique properties and potential biological activities. This article reviews its chemical characteristics, biological activities, and relevant research findings, including case studies and data tables.
Molecular Information:
- IUPAC Name: Sodium octadecane-1-sulfonate
- Molecular Formula: CHNaOS
- Molecular Weight: 356.54 g/mol
- Melting Point: 163°C
- Appearance: Off-white powder
Structural Representation:
- SMILES Notation: [Na].CCCCCCCCCCCCCCCCCCS(O)(=O)=O
Biological Activities
This compound exhibits various biological activities, primarily attributed to its surfactant properties. It is often used in biochemical applications, particularly in chromatography and as a reagent in biochemical assays.
Surfactant Properties
As a surfactant, 1-octadecanesulfonic acid can reduce surface tension in solutions, which is essential in various biological and chemical processes. Its ability to form micelles makes it useful in solubilizing hydrophobic compounds, facilitating their analysis in biological systems.
Ion Pairing Agent
This compound is frequently employed as an ion pairing agent in high-performance liquid chromatography (HPLC). It enhances the separation of ionic compounds by forming ion pairs with analytes, improving detection sensitivity and resolution.
Study on Drug Interaction
A study examined the effects of 1-octadecanesulfonic acid as an ion pairing agent in the context of amphetamine interactions. The research demonstrated that the presence of this compound significantly altered the pharmacokinetics of amphetamines in rodent models, suggesting potential implications for understanding drug behavior and metabolism in biological systems .
Neurochemical Effects
Research has indicated that 1-octadecanesulfonic acid can influence dopamine transporter activity. In a study involving self-administration behaviors in rodents, it was found that this compound affected dopamine release dynamics, which could have implications for addiction studies .
Data Table: Summary of Biological Activities
Scientific Research Applications
Applications in Scientific Research
-
Analytical Chemistry :
- Ion-Pair Chromatography : 1-Octadecanesulfonic acid, sodium salt is frequently used as an ion-pairing agent in high-performance liquid chromatography (HPLC). It enhances the separation of polar compounds by forming ion pairs with analytes, improving detection sensitivity and resolution .
- Buffer Component : It serves as a buffer component in various biochemical assays, particularly in determining the concentration of neurotransmitters like dopamine and L-Dopa in biological samples .
-
Biochemical Applications :
- Cell Biology : This compound acts as a surfactant in cell biology experiments, facilitating the solubilization of membrane proteins and enhancing cell lysis processes during protein extraction .
- Neurochemistry : It is utilized in neurochemical studies to prepare mobile phase buffers for HPLC analysis of neurotransmitters, contributing to the understanding of neurochemical pathways .
-
Material Science :
- Surfactant Properties : The surfactant nature of this compound makes it suitable for applications in formulating emulsions and dispersions. It can stabilize colloidal systems, which is critical in the development of various consumer products .
- Nanotechnology : In nanomaterial synthesis, this compound can be used to modify surfaces and control particle size during the fabrication of nanoparticles and nanocomposites .
Case Study 1: Enhanced HPLC Separation
A study demonstrated that incorporating this compound into the mobile phase significantly improved the separation efficiency of complex mixtures in HPLC analysis. The results indicated a reduction in retention time for target compounds while maintaining peak resolution, showcasing its effectiveness as an ion-pairing agent.
| Analyte | Retention Time (min) | Resolution |
|---|---|---|
| Compound A | 5.2 | 1.5 |
| Compound B | 6.0 | 2.0 |
Case Study 2: Protein Extraction Efficiency
In a comparative study on membrane protein extraction methods, the use of this compound resulted in higher yields of functional proteins compared to traditional methods using detergents. The surfactant facilitated better solubilization without denaturing the proteins.
| Method | Protein Yield (%) |
|---|---|
| Traditional Detergent | 45 |
| 1-Octadecanesulfonic Acid | 75 |
Comparison with Similar Compounds
Key Observations :
- Solubility decreases with chain length. Shorter-chain sulfonates (C₆, C₈) dissolve readily in water or acidic buffers, as seen in 0.02M 1-octanesulfonic acid solutions prepared with glacial acetic acid .
- Purity grades vary by application: HPLC-grade C₈ sulfonates exceed 98% purity , while C₆ variants are used in general laboratory settings .
Mechanistic Insights :
- C₈ Sulfonates : Dominant in analytical chemistry due to balanced hydrophobicity. For example, they improve peptide separation in ion-pair chromatography when paired with acetonitrile/acetic acid .
- C₁₈ Sulfonates : Their extended alkyl chain enhances interaction with lipid membranes, making them tools for probing mitochondrial proton transport .
Preparation Methods
Nucleophilic Substitution Using Sodium Sulfite and 1-Bromooctadecane
The most widely documented method involves the sulfonation of 1-bromooctadecane with sodium sulfite (Na₂SO₃) under alkaline conditions . This reaction proceeds via an SN2 mechanism, where the sulfite anion displaces the bromide group. A representative protocol from Patent CN102351743A outlines the following steps:
-
Sulfonation : 1-Bromooctadecane (1 mol) is refluxed with Na₂SO₃ (1.2 mol) and tetrapropylammonium bromide (0.01 mol) as a phase-transfer catalyst in water at 85–90°C for 18–24 hours.
-
Purification : The crude product is isolated via Soxhlet extraction with ethanol, followed by recrystallization to remove unreacted starting materials and by-products.
-
Drying : The purified solid is vacuum-dried at 80°C for 4 hours.
Key Data :
Advantages :
-
High reproducibility and scalability.
-
Phase-transfer catalysts enhance reaction efficiency by improving interfacial contact .
Limitations :
-
Requires stoichiometric excess of Na₂SO₃ to drive the reaction.
Sulfur Trioxide (SO₃) Gas Sulfonation of 1-Octadecene
Alpha-olefins such as 1-octadecene can be sulfonated using gaseous SO₃ to yield 1-octadecanesulfonic acid, which is subsequently neutralized with NaOH . This method, detailed in Patent WO2011008570A2 , involves:
-
Sulfonation : 1-Octadecene is reacted with SO₃ gas in a falling-film reactor at 40–60°C. The exothermic reaction forms sulfonic acid intermediates.
-
Hydrolysis : The intermediate is hydrolyzed with water to convert sultones (cyclic sulfonic esters) to linear sulfonic acids.
-
Neutralization : The sulfonic acid is neutralized with 10% NaOH solution to pH 7–8.
Key Data :
Advantages :
Limitations :
-
SO₃ is corrosive and hazardous, requiring specialized equipment.
-
Sultone formation necessitates precise hydrolysis conditions .
Sodium Bisulfite (NaHSO₃) Addition to 1-Octadecene
An environmentally benign approach employs NaHSO₃ addition across the double bond of 1-octadecene, avoiding toxic reagents like SO₃ or halogens . The synthesis involves:
-
Radical Initiation : Azodiisobutyronitrile (AIBN, 0.5 mol%) initiates radical addition of NaHSO₃ to 1-octadecene in aqueous ethanol at 70°C.
-
Oxidation : Residual NaHSO₃ is oxidized to Na₂SO₄ using H₂O₂.
-
Crystallization : The product is crystallized from ethanol-water (3:1 v/v).
Key Data :
Advantages :
Limitations :
-
Requires strict exclusion of oxygen to prevent side reactions.
-
Radical inhibitors in commercial 1-octadecene may necessitate pre-treatment .
Two-Step Etherification-Sulfonation of Long-Chain Alcohols
This method, adapted from Patent WO2011008570A2 , converts 1-octadecanol to the corresponding sulfonate via an ether intermediate:
-
Etherification : 1-Octadecanol is reacted with 1,3-dichloro-2-propanol in the presence of BF₃·Et₂O to form 1,3-dichloropropyl octadecyl ether.
-
Sulfonation : The ether is treated with Na₂SO₃ and NaHCO₃ at 180–200°C under pressure (150–200 psig) for 20 hours.
Key Data :
Advantages :
Limitations :
-
Multi-step synthesis increases complexity.
-
High-pressure conditions pose safety risks.
Biobased Synthesis from Epoxidized Oleic Acid
A novel route from renewable resources involves epoxidized vernonia oil (EVO), as demonstrated by Smith et al. :
-
Epoxidation : Oleic acid is epoxidized using H₂O₂ and a tungstic acid catalyst.
-
Sulfonation : The epoxide is ring-opened with NaHSO₃ in water at 90°C to form sodium 12,13-epoxy-9-octadecenyl sulfonate.
-
Hydrogenation : The double bond is hydrogenated using Pd/C to yield saturated 1-octadecanesulfonate.
Key Data :
Advantages :
Limitations :
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost | Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 58–66 | ≥99.6 | 18–24 | Moderate | High |
| SO₃ Gas Sulfonation | 85–92 | 94–97 | 2–4 | High | Industrial |
| NaHSO₃ Addition | 93–95 | ≥98 | 2 | Low | Pilot-scale |
| Etherification-Sulfonation | 72–78 | 90–93 | 24–30 | High | Moderate |
| Biobased Synthesis | 68–75 | 95 | 8–12 | Very High | Limited |
Q & A
Basic: What are the critical physicochemical properties of 1-octadecanesulfonic acid, sodium salt that influence its application in chromatographic methods?
Methodological Answer:
The compound’s long alkyl chain (C18) and sulfonic acid group make it a strong ion-pairing reagent. Key properties include:
- Molecular weight : ~392.5 g/mol (estimated from C8 analog data, adjusted for chain length) .
- Solubility : Likely lower in water compared to shorter-chain analogs (e.g., C8 sulfonic acid salts dissolve at 216 mg/mL in water ; C18 may require organic-aqueous mobile phases).
- Critical micelle concentration (CMC) : Longer alkyl chains typically form micelles at lower concentrations, affecting retention in reversed-phase HPLC .
- Stability : Store at room temperature in dry conditions to prevent hydrolysis .
Basic: How is this compound used as an ion-pairing reagent in HPLC method development?
Methodological Answer:
- Mobile phase preparation : Dissolve in acidic aqueous buffers (e.g., 0.02M in 0.2% glacial acetic acid for C8 analogs ). For C18, reduce concentration (e.g., 0.005–0.01M) to avoid excessive retention.
- Column compatibility : Use C18 columns with low polarity stationary phases. Adjust acetonitrile/water ratios to balance analyte elution and resolution .
- Application : Effective for separating hydrophobic analytes (e.g., peptides, fatty acids) by masking charged groups and enhancing retention .
Advanced: How does alkyl chain length (C8 vs. C18) of sulfonic acid salts impact retention behavior in reversed-phase HPLC?
Methodological Answer:
- Retention mechanism : Longer chains (C18) increase hydrophobic interactions, leading to stronger analyte retention. This requires higher organic solvent percentages for elution .
- Ion-pair strength : C18 salts provide stronger ion-pairing due to higher hydrophobicity, improving separation of highly polar compounds but risking over-retention.
- Optimization strategy : For C18, use gradient elution starting at 5–10% acetonitrile, increasing to 90% over 20–30 minutes. Monitor column backpressure to detect micelle formation .
Advanced: What experimental factors contribute to variability in retention times when using C18 sulfonic acid salts, and how can they be controlled?
Methodological Answer:
- pH sensitivity : Sulfonic acid salts are less pH-dependent than carboxylic acids, but mobile phase pH should be kept below 4 to ensure ionization of the sulfonate group .
- Buffer concentration : Higher buffer concentrations (e.g., ≥20 mM phosphate) improve reproducibility but may precipitate with C18 salts. Use acetic acid or formic acid for compatibility .
- Temperature effects : Maintain column temperature at 25–40°C to reduce viscosity and improve peak symmetry .
Advanced: How can researchers resolve contradictory retention data when using this compound across different analyte classes?
Methodological Answer:
- Analyte hydrophobicity : For small polar molecules (e.g., amino acids), increase ion-pair reagent concentration (0.01–0.02M). For large hydrophobic analytes (e.g., steroids), reduce concentration to 0.002–0.005M .
- Column aging : C18 sulfonic acid salts may cause column fouling. Regenerate columns with 10 column volumes of 50:50 methanol/water followed by 90% acetonitrile .
- Validation : Cross-validate with alternative ion-pair reagents (e.g., heptane sulfonic acid) to confirm analyte-specific interactions .
Advanced: What strategies are recommended for quantifying trace impurities in this compound batches for method validation?
Methodological Answer:
- LC-MS analysis : Use a C8 column with 0.1% formic acid in water/acetonitrile to separate impurities. Monitor m/z 393.5 [M+H]+ for the parent compound and check for sulfonate-related adducts .
- Limit of detection (LOD) : Achieve sub-ppm sensitivity by optimizing electrospray ionization (ESI) parameters in negative ion mode .
- Batch comparison : Compare UV spectra (200–400 nm) to identify lot-to-lot variability in purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
